Elinogrel
CAS No.: 936500-94-6
Cat. No.: VC0005042
Molecular Formula: C20H15ClFN5O5S2
Molecular Weight: 523.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 936500-94-6 |
---|---|
Molecular Formula | C20H15ClFN5O5S2 |
Molecular Weight | 523.9 g/mol |
IUPAC Name | 1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]urea |
Standard InChI | InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29) |
Standard InChI Key | LGSDFTPAICUONK-UHFFFAOYSA-N |
SMILES | CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F |
Canonical SMILES | CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F |
Mechanism of Action
Receptor Binding Dynamics
Elinogrel competitively blocks the P2Y12 receptor, preventing ADP-induced platelet activation and subsequent glycoprotein IIb/IIIa receptor crosslinking . This mechanism is concentration-dependent, with >80% platelet inhibition achieved within 15 minutes of IV administration . Reversibility occurs within 24 hours after discontinuation, reducing bleeding risks compared to irreversible agents .
Advantages Over Thienopyridines
-
No prodrug conversion: Direct action eliminates variability from CYP450 metabolism .
-
Dual administration: IV formulation achieves therapeutic levels within 5 minutes, while oral dosing maintains inhibition .
-
Genetic neutrality: Efficacy unaffected by CYP2C19 polymorphisms that impair clopidogrel response .
Pharmacokinetic and Pharmacodynamic Profile
Absorption and Distribution
Parameter | IV Elinogrel (120 mg) | Oral Elinogrel (150 mg) |
---|---|---|
Tmax (h) | 0.08 | 1.5–2.0 |
Cmax (ng/mL) | 1,840 | 620 |
Half-life (h) | 6.2 | 8.1 |
Platelet Inhibition (4h) | 95% | 85% |
Data derived from INNOVATE-PCI pharmacokinetic substudy .
IV elinogrel achieves near-complete platelet inhibition within 15 minutes, compared to 2–6 hours for clopidogrel . Oral maintenance doses (100–150 mg twice daily) sustain >80% inhibition at trough levels .
Clinical Trial Findings
INNOVATE-PCI Phase 2 Trial
The randomized, double-blind INNOVATE-PCI trial (N=652) compared elinogrel regimens against clopidogrel in non-urgent PCI patients :
Efficacy Endpoints
-
Peri-PCI platelet inhibition: 120 mg IV + 150 mg oral elinogrel achieved 40% greater inhibition than 600 mg clopidogrel at 1 hour (p<0.01) .
-
24-hour stability: Transition from IV to oral maintained platelet reactivity units (PRU) <60 vs. 180–220 for clopidogrel .
-
60-day MACE rates: 3.1% elinogrel vs. 3.8% clopidogrel (HR 0.82, 95% CI 0.45–1.51) .
Event | Elinogrel (n=408) | Clopidogrel (n=208) | p-value |
---|---|---|---|
TIMI major bleeding | 1.7% | 1.0% | 0.42 |
Bleeding requiring medical attention | 11.5% | 6.3% | 0.02 |
Dyspnea | 12.3% | 3.8% | <0.001 |
ALT/AST >3× ULN | 4.4% | 1.0% | 0.03 |
Genetic Considerations and CYP2C19 Polymorphism
Impact on Clopidogrel Response
In a pharmacogenetic substudy (n=45), 77% of clopidogrel hypo-responders carried ≥1 CYP2C19*2 allele vs. 16% of normal responders (p=0.0004) . These patients exhibited high platelet reactivity (HPR) defined by:
-
LTA ≥70% (5 μM ADP)
-
VerifyNow PRU ≥235
Elinogrel's Genetic Neutrality
A single 60 mg oral elinogrel dose reduced HPR to <20% in all patients regardless of CYP2C19 status . Post-dose PRU values showed no correlation with *2 allele carriage (r=0.08, p=0.72) .
Comparative Analysis with Other Antiplatelet Agents
Parameter | Elinogrel | Clopidogrel | Prasugrel | Ticagrelor |
---|---|---|---|---|
Administration | IV/Oral | Oral | Oral | Oral |
Onset (min) | 5–15 | 120–360 | 30–60 | 30–60 |
Reversibility | Yes | No | No | No |
CYP450 Dependence | No | Yes (CYP2C19) | Yes (CYP3A4) | Yes (CYP3A4) |
Major Bleeding* | 1.7% | 1.0% | 2.4% | 2.9% |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume